CP-547632 is an orally active, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, KDR) and basic Fibroblast Growth Factor (FGF) receptor kinases, with IC50 values of 11 nM and 9 nM, respectively. Its hydrochloride salt form is supplied to ensure stability and handling characteristics suitable for preparing stock solutions and formulations for in vitro and in vivo angiogenesis research. The compound demonstrates high selectivity over other common tyrosine kinases, such as PDGFRβ and EGFR, making it a precise tool for investigating signaling pathways dependent on VEGFR-2 and FGFR.
Substituting CP-547632 hydrochloride with broader-spectrum tyrosine kinase inhibitors (TKIs) like Sunitinib, or even other VEGFR-2 inhibitors such as Vandetanib (ZD6474) or PTK787, can compromise experimental integrity. These alternatives possess distinct kinase selectivity profiles, with significant activity against other receptors like PDGFR, c-Kit, or EGFR, which introduces confounding off-target effects. Such differences in activity can fundamentally alter cellular responses and lead to non-reproducible data, making direct substitution inappropriate for studies designed to isolate VEGFR-2/FGFR-dependent mechanisms. Furthermore, opting for the free base form (CP-547632) instead of the hydrochloride salt may require significant reformulation efforts to achieve comparable solubility and bioavailability for in vivo studies, impacting timelines and resource allocation.
CP-547632 demonstrates a focused inhibitory profile, being potent against VEGFR-2 (IC50 = 11 nM) and FGFR (IC50 = 9 nM), while showing significantly lower activity against other key tyrosine kinases. It is 250- to 1000-fold less potent against Platelet-Derived Growth Factor Receptor β (PDGFRβ), Insulin Receptor (IR), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. This high degree of selectivity contrasts with other multi-kinase inhibitors used in angiogenesis research, ensuring that observed biological effects can be more confidently attributed to the inhibition of the VEGFR-2 and FGFR pathways.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | VEGFR-2: 11 nM; FGFR: 9 nM |
| Comparator Or Baseline | PDGFRβ, IR, EGFR: >250-1000 fold higher IC50 |
| Quantified Difference | 250x to 1000x more selective for VEGFR-2/FGFR over PDGFRβ/IR/EGFR |
| Conditions | In vitro recombinant human enzyme kinase assays with ATP at Km concentration. |
This selectivity is critical for procurement decisions where the goal is to minimize confounding data from off-target signaling, ensuring higher quality, more interpretable results.
CP-547632 hydrochloride is orally bioavailable and demonstrates significant in vivo anti-tumor efficacy. In a human Colo-205 colon cancer xenograft model, once-daily oral administration at 100 mg/kg resulted in 85% tumor growth inhibition. A single oral dose of 50 mg/kg yields plasma concentrations exceeding 500 ng/ml for 12 hours, demonstrating sustained exposure suitable for long-term studies. This high oral efficacy and favorable pharmacokinetic profile simplify experimental protocols by avoiding more invasive or frequent administration routes, a key logistical advantage in preclinical research.
| Evidence Dimension | Tumor Growth Inhibition (TGI) & Plasma Concentration |
| Target Compound Data | 85% TGI at 100 mg/kg/day (p.o.) in Colo-205 xenografts; Plasma concentration >500 ng/ml for 12h after 50 mg/kg (p.o.) |
| Comparator Or Baseline | Vehicle control group in the same study. |
| Quantified Difference | 85% reduction in tumor growth vs. control. |
| Conditions | Once-daily oral gavage in athymic mice bearing human tumor xenografts. |
For buyers planning in vivo studies, the proven oral bioavailability and high efficacy reduce animal handling stress and procedural complexity, improving study feasibility and throughput.
In a cellular context, CP-547632 potently inhibits VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 value of 6 nM. This demonstrates that the compound effectively engages its target within a biological system at a low nanomolar concentration. This high cellular potency is a key performance indicator, confirming that the enzymatic activity translates directly to a functional cellular outcome and providing a benchmark for effective dosing in cell culture experiments.
| Evidence Dimension | Cellular VEGFR-2 Autophosphorylation Inhibition (IC50) |
| Target Compound Data | 6 nM |
| Comparator Or Baseline | VEGF-stimulated control cells. |
| Quantified Difference | Not applicable (potency metric). |
| Conditions | Porcine aorta endothelial cells stably expressing full-length VEGFR-2, stimulated with 500 ng/ml VEGF. |
Procurement of a compound with proven low-nanomolar cellular potency ensures efficient use of material and provides confidence that it will be effective in cell-based screening and mechanistic studies.
Due to its high selectivity over PDGFRβ and EGFR, this compound is the right choice for experiments designed to specifically dissect the roles of VEGFR-2 and FGFR signaling without the confounding influence of these other major growth factor pathways.
The demonstrated oral bioavailability and high anti-tumor efficacy at well-tolerated doses make CP-547632 hydrochloride a preferred agent for preclinical xenograft studies where consistent, long-term inhibition of angiogenesis via a non-invasive route is required.
With a potent cellular IC50 of 6 nM for inhibiting VEGFR-2 phosphorylation, this compound serves as a reliable positive control and benchmark inhibitor in cell-based assays and high-throughput screens aimed at identifying new modulators of the VEGF signaling cascade.